molecular formula C9H12CuN B14671895 copper(1+);N,N-dimethyl-1-phenylmethanamine CAS No. 38286-29-2

copper(1+);N,N-dimethyl-1-phenylmethanamine

Katalognummer: B14671895
CAS-Nummer: 38286-29-2
Molekulargewicht: 197.74 g/mol
InChI-Schlüssel: MVPYYSYCAKMWSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper(1+);N,N-dimethyl-1-phenylmethanamine is a coordination compound where copper is in the +1 oxidation state, coordinated to N,N-dimethyl-1-phenylmethanamine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-phenylmethanamine can be achieved through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . The reaction proceeds under mild conditions and yields the desired amine.

For the preparation of the copper(1+) complex, a common method involves the reaction of copper(I) chloride with N,N-dimethyl-1-phenylmethanamine in an inert atmosphere to prevent oxidation of copper(I) to copper(II). The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the same Eschweiler-Clarke reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The copper(1+) complex can be produced in bulk by scaling up the laboratory synthesis methods, ensuring that the inert atmosphere is maintained throughout the process to prevent oxidation.

Analyse Chemischer Reaktionen

Types of Reactions

Copper(1+);N,N-dimethyl-1-phenylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.

    Substitution: The ligand N,N-dimethyl-1-phenylmethanamine can be substituted with other ligands in the presence of suitable reagents.

    Coordination: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Substitution: Reagents such as halides, phosphines, and other amines can be used for substitution reactions.

    Coordination: Various ligands such as phosphines, amines, and carboxylates can coordinate to the copper center.

Major Products Formed

    Oxidation: Copper(II) complexes with N,N-dimethyl-1-phenylmethanamine.

    Substitution: New copper(I) complexes with different ligands.

    Coordination: Mixed-ligand copper(I) or copper(II) complexes.

Wissenschaftliche Forschungsanwendungen

Copper(1+);N,N-dimethyl-1-phenylmethanamine has several scientific research applications:

Wirkmechanismus

The mechanism by which copper(1+);N,N-dimethyl-1-phenylmethanamine exerts its effects involves the coordination of the N,N-dimethyl-1-phenylmethanamine ligand to the copper(I) center. This coordination stabilizes the copper(I) oxidation state and allows the compound to participate in various catalytic and coordination reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or coordination chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N-Dimethylbenzylamine: Similar structure but without the copper center.

    Copper(I) chloride: Copper(I) compound without the N,N-dimethyl-1-phenylmethanamine ligand.

    Copper(II) complexes: Copper in the +2 oxidation state with various ligands.

Uniqueness

Copper(1+);N,N-dimethyl-1-phenylmethanamine is unique due to the combination of the copper(I) center and the N,N-dimethyl-1-phenylmethanamine ligand. This combination imparts specific chemical properties that are not observed in either the ligand or the copper(I) ion alone.

Eigenschaften

CAS-Nummer

38286-29-2

Molekularformel

C9H12CuN

Molekulargewicht

197.74 g/mol

IUPAC-Name

copper(1+);N,N-dimethyl-1-phenylmethanamine

InChI

InChI=1S/C9H12N.Cu/c1-10(2)8-9-6-4-3-5-7-9;/h3-6H,8H2,1-2H3;/q-1;+1

InChI-Schlüssel

MVPYYSYCAKMWSO-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1=CC=CC=[C-]1.[Cu+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.